
1-(3-bromo-4-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine
Overview
Description
1-(3-bromo-4-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine, also known as BFB-DP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(3-bromo-4-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine has also been found to inhibit viral replication by blocking viral entry and inhibiting viral gene expression. Furthermore, 1-(3-bromo-4-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine has been shown to activate the opioid receptor, which is responsible for its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
1-(3-bromo-4-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair, leading to apoptosis and cell death in cancer cells. 1-(3-bromo-4-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine has also been found to inhibit the activity of several enzymes, including topoisomerase II and reverse transcriptase, which are essential for viral replication. In addition, 1-(3-bromo-4-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
1-(3-bromo-4-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine has several advantages for lab experiments, including its potent activity against cancer cells and viruses, as well as its analgesic and anti-inflammatory effects. However, 1-(3-bromo-4-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research related to 1-(3-bromo-4-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine. One area of research is the development of new cancer therapies based on 1-(3-bromo-4-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine. Another area of research is the development of new antiviral therapies based on 1-(3-bromo-4-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine and its potential side effects. Finally, research is needed to develop new formulations of 1-(3-bromo-4-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine that improve its solubility and reduce its toxicity.
Conclusion
In conclusion, 1-(3-bromo-4-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its potent anticancer, antiviral, analgesic, and anti-inflammatory effects make it a promising candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
1-(3-bromo-4-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. 1-(3-bromo-4-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine has also been shown to have antiviral activity against several viruses, including HIV-1, herpes simplex virus, and influenza virus. In addition, 1-(3-bromo-4-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine has been found to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation.
properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrFN2/c1-14-4-3-5-19(15(14)2)23-10-8-22(9-11-23)13-16-6-7-18(21)17(20)12-16/h3-7,12H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAFRCPRPVTOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=C(C=C3)F)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(difluoromethoxy)phenyl]-3-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4703056.png)
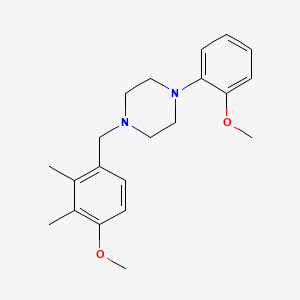
![2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4703074.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-pyrazinecarboxamide](/img/structure/B4703080.png)

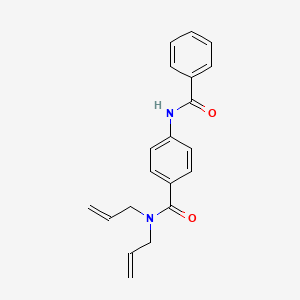
![2-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4703118.png)
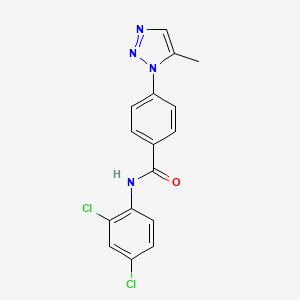
![5-(2-furyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4703131.png)
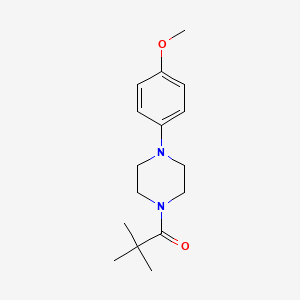
![9-{2-hydroxy-3-[(tetrahydro-2-furanylmethyl)amino]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one hydrochloride](/img/structure/B4703153.png)
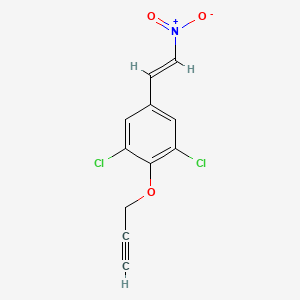
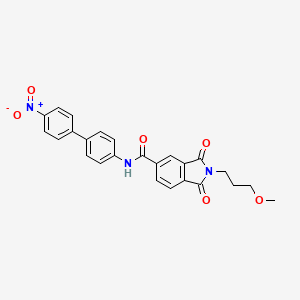
![N~2~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4703178.png)